

A Comparative Guide to 5-Methylheptanoyl-CoA and Other Branched-Chain Acyl-CoAs

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Compound of Interest

Compound Name: 5-Methylheptanoyl-CoA

Cat. No.: B15547187

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **5-Methylheptanoyl-CoA** with other more extensively studied branched-chain acyl-CoAs (BCACoAs). Due to the limited direct experimental data on **5-Methylheptanoyl-CoA**, this comparison leverages data from well-characterized BCACoAs to provide a contextual understanding.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are crucial intermediates in cellular metabolism, primarily derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. These molecules play significant roles in energy production and are implicated in various metabolic disorders. The most common BCACoAs include isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine). **5-Methylheptanoyl-CoA**, a less common BCACA, is presumed to originate from the metabolism of 5-methylheptanoic acid, a branched-chain fatty acid (BCFA).

Comparative Analysis of Biochemical Properties

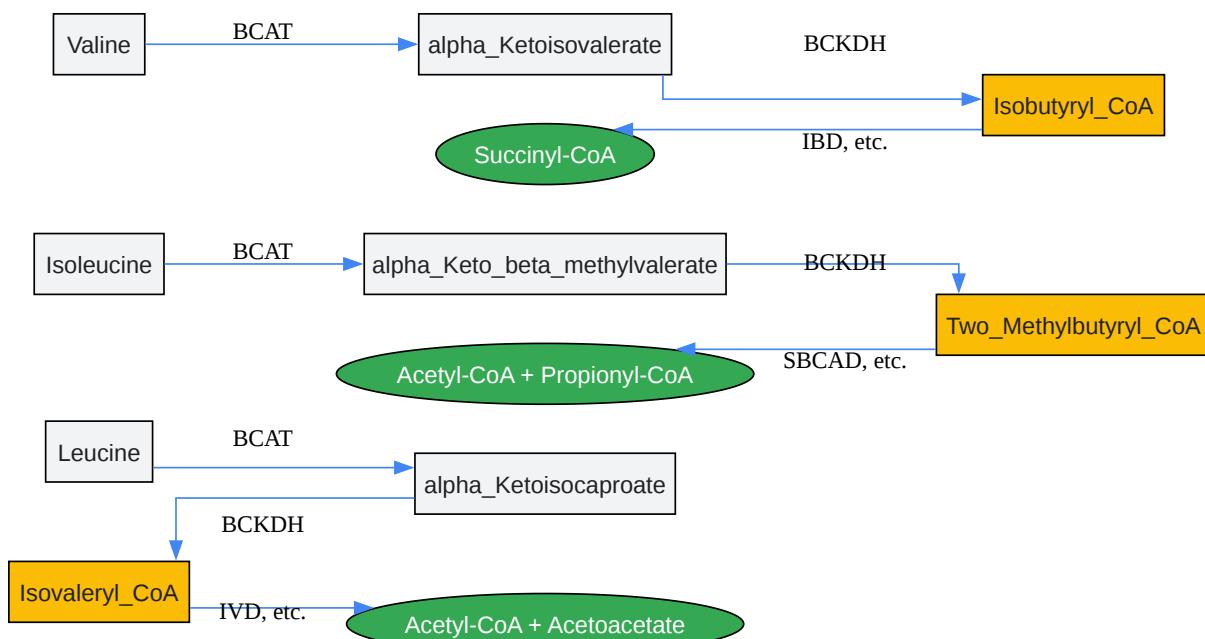
Quantitative data directly comparing the biochemical properties of **5-Methylheptanoyl-CoA** with other BCACoAs is currently scarce in published literature. The following table summarizes the known properties of the more common BCACoAs.

Property	Isovaleryl-CoA	2-Methylbutyryl-CoA	Isobutyryl-CoA	5-Methylheptanoyl-CoA
Parent Amino Acid	Leucine	Isoleucine	Valine	Not applicable (presumed from 5-methylheptanoic acid)
Molecular Formula	C26H44N7O17P 3S	C26H44N7O17P 3S	C25H42N7O17P 3S	C29H50N7O17P 3S
Molar Mass (g/mol)	851.65	851.65	837.62	905.73
Primary Metabolic Fate	Enters ketogenic pathway (forms acetyl-CoA and acetoacetate)	Enters both ketogenic (acetyl-CoA) and glucogenic (propionyl-CoA) pathways	Enters glucogenic pathway (forms succinyl-CoA)	Presumed to undergo β -oxidation
Associated Inborn Error of Metabolism	Isovaleric Acidemia	2-Methylbutyrylglycuria	Isobutyryl-CoA dehydrogenase deficiency	Not yet identified

Metabolic Pathways

The metabolic pathways of the common BCACoAs are well-established and are initiated by the branched-chain α -keto acid dehydrogenase (BCKDH) complex.

Catabolism of Common Branched-Chain Acyl-CoAs

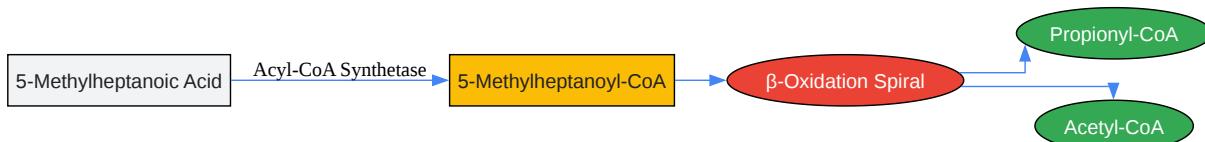


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Catabolism of Leucine, Isoleucine, and Valine.

Presumed Metabolism of 5-Methylheptanoyl-CoA

The metabolism of **5-Methylheptanoyl-CoA** is likely initiated by its formation from 5-methylheptanoic acid, followed by mitochondrial β -oxidation.



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Presumed metabolic pathway of **5-Methylheptanoyl-CoA**.

Experimental Protocols

Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

This protocol describes a general method for the extraction and quantification of short- and medium-chain acyl-CoAs from cultured cells.

1. Sample Preparation:

- Harvest cells and rapidly quench metabolism by washing with ice-cold phosphate-buffered saline.
- Lyse cells in a suitable extraction solvent (e.g., acetonitrile/methanol/water with an internal standard).
- Centrifuge to pellet protein and debris.
- Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of ammonium acetate in water and acetonitrile.
- Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions should be optimized for each acyl-CoA.

Acyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of an artificial electron acceptor.

1. Reaction Mixture:

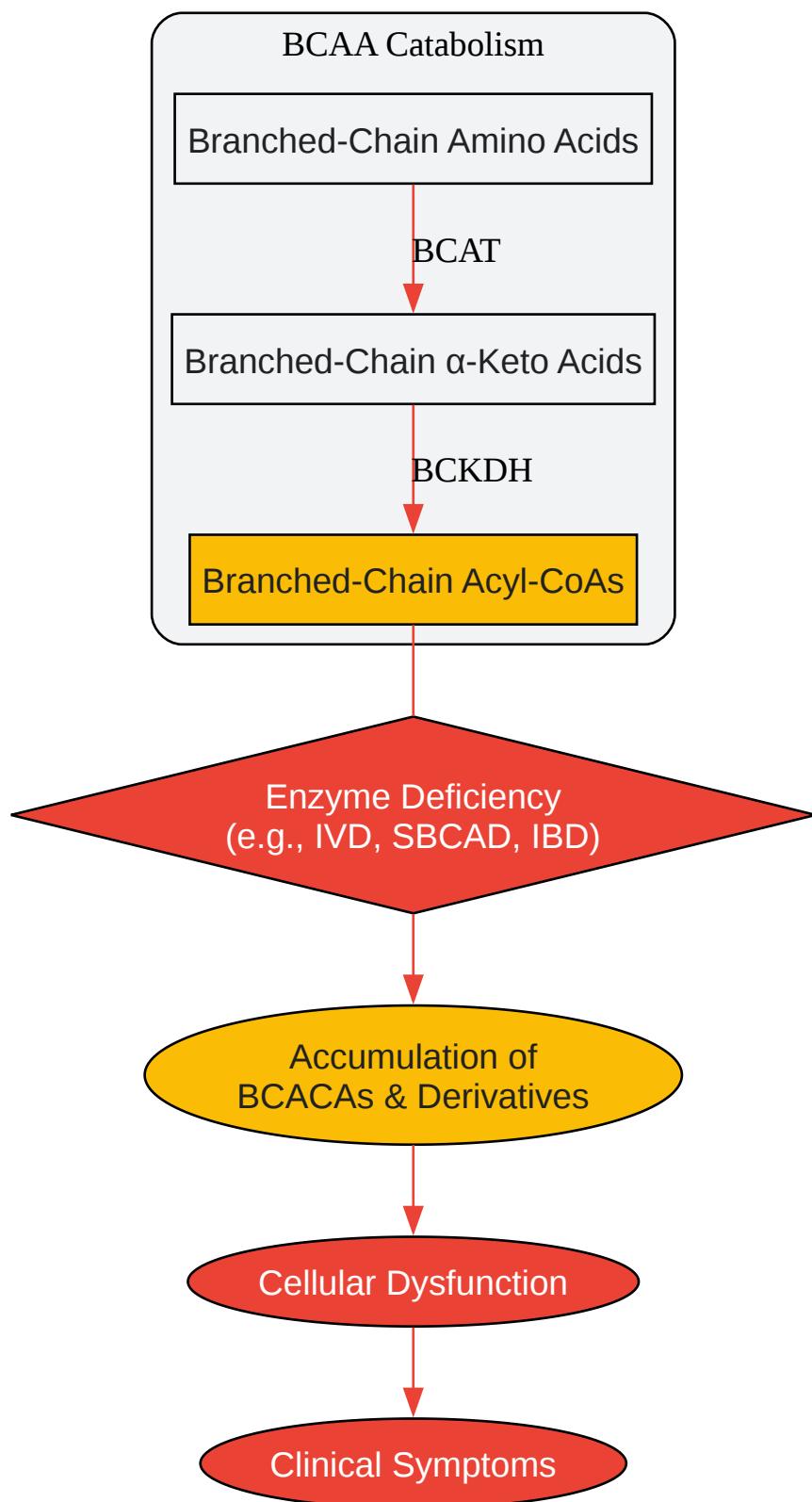
- Prepare a reaction buffer containing potassium phosphate, EDTA, and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
- Add the enzyme source (e.g., mitochondrial extract or purified enzyme).

2. Assay Procedure:

- Initiate the reaction by adding the specific acyl-CoA substrate (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA, or isobutyryl-CoA).
- Monitor the decrease in absorbance of DCPIP at 600 nm over time.
- Calculate the enzyme activity based on the rate of DCPIP reduction.

Signaling and Cellular Roles

Deficiencies in the enzymes responsible for BCACA metabolism lead to the accumulation of these molecules and their derivatives, resulting in various inborn errors of metabolism. These conditions can cause a range of clinical symptoms, including neurological damage, metabolic acidosis, and developmental delay. The cellular signaling pathways affected by the accumulation of specific BCACoAs are complex and an area of active research.

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Pathophysiology of BCACA metabolism disorders.

Conclusion

While **5-Methylheptanoyl-CoA** remains a poorly characterized branched-chain acyl-CoA, understanding the metabolism and physiological roles of its more common counterparts provides a valuable framework for future research. The development of sensitive analytical methods and further investigation into the metabolism of branched-chain fatty acids will be crucial to elucidating the significance of **5-Methylheptanoyl-CoA** in health and disease. This guide serves as a foundational resource for researchers venturing into the study of these important metabolic intermediates.

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